4-cyclopropyl-3-[1-(1H-indole-5-carbonyl)piperidin-3-yl]-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
Description
Properties
IUPAC Name |
4-cyclopropyl-5-[1-(1H-indole-5-carbonyl)piperidin-3-yl]-2-(2-methoxyethyl)-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O3/c1-30-12-11-26-22(29)27(18-5-6-18)20(24-26)17-3-2-10-25(14-17)21(28)16-4-7-19-15(13-16)8-9-23-19/h4,7-9,13,17-18,23H,2-3,5-6,10-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OANMJKUYYPWRRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)C3=CC4=C(C=C3)NC=C4)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropyl-3-[1-(1H-indole-5-carbonyl)piperidin-3-yl]-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves multiple steps, each requiring specific reagents and conditions. A typical synthetic route may include:
Formation of the Indole Moiety: The indole nucleus can be synthesized using methods such as the Fischer indole synthesis or the Bartoli indole synthesis. These methods involve the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Piperidine Ring Formation: The piperidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones.
Triazolone Formation: The triazolone ring can be formed through cyclization reactions involving hydrazines and carbonyl compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-cyclopropyl-3-[1-(1H-indole-5-carbonyl)piperidin-3-yl]-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the indole and piperidine moieties, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Synthetic Routes
The synthesis of 4-cyclopropyl-3-[1-(1H-indole-5-carbonyl)piperidin-3-yl]-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps:
- Formation of Indole Moiety : This can be achieved through Fischer indole synthesis.
- Construction of Piperidine Ring : Cyclization of a suitable precursor under acidic or basic conditions.
- Introduction of Triazole Ring : Using cycloaddition reactions such as Huisgen 1,3-dipolar cycloaddition.
Industrial Production
For industrial applications, optimization of synthetic routes is crucial to enhance yield and purity. Techniques such as continuous flow chemistry and advanced purification methods like chromatography may be employed.
Therapeutic Applications
The compound's potential therapeutic applications include:
- Anticancer Agents : Exhibiting significant efficacy against various cancer cell lines.
- Antimicrobial Agents : Potential effectiveness against bacterial infections.
- Neurological Disorders : Modulating neurotransmitter activity may offer benefits in treating neurological conditions.
Anticancer Activity
In vitro studies have demonstrated that the compound exhibits high levels of antimitotic activity against human tumor cells. For example, it was assessed by the National Cancer Institute (NCI) and showed significant growth inhibition rates across multiple cancer cell lines.
Antimicrobial Studies
Research has indicated that this compound possesses antimicrobial properties, potentially disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-cyclopropyl-3-{1-[2-(1H-indol-1-yl)acetyl]piperidin-3-yl}-4,5-dihydrotriazole | Similar indole and piperidine rings | Different substitution patterns affecting activity |
| BK46035 | Contains an indole carbonyl group | Different functional groups affecting solubility |
| New inhibitors of p38 MAPK | Related triazole structure | Focused on specific kinase inhibition |
Mechanism of Action
The mechanism of action of 4-cyclopropyl-3-[1-(1H-indole-5-carbonyl)piperidin-3-yl]-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. The indole moiety may interact with serotonin receptors, while the piperidine and triazolone rings may modulate other biological targets. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to the 1,2,4-triazol-5-one family, a class known for diverse bioactivities. Below is a detailed comparison with structurally related compounds, emphasizing substituent effects on physicochemical and biological properties:
Table 1: Structural and Functional Comparison of Triazolone Derivatives
Key Findings:
Substituent-Driven Bioactivity :
- The indole-5-carbonyl group in the target compound distinguishes it from the dimethylisoxazole analog (CAS 1797846-42-4). Indole’s planar aromatic system may facilitate interactions with hydrophobic enzyme pockets or DNA intercalation, whereas the isoxazole’s electronegative heteroatoms could enhance hydrogen bonding in microbial targets .
- The 2-methoxyethyl chain in the target compound likely improves aqueous solubility compared to the methyl group in CAS 1797846-42-4, which may prioritize membrane permeability .
Structural Flexibility vs. Rigidity :
- The piperidinyl linker in both triazolones provides conformational flexibility, enabling optimal binding to diverse targets. However, the indole derivative’s bulkier substituent may restrict rotational freedom compared to the isoxazole analog .
Synthetic and Analytical Considerations :
- Structural elucidation of such compounds typically employs SHELX -based crystallography () and chromatographic methods (). For example, retention behavior in HPLC () could differentiate the target compound from analogs based on polarity imparted by the indole group.
Biological Compatibility: While the herbicidal carfentrazone-ethyl () shares the triazolone core, its chlorofluorophenyl group renders it phytotoxic, unlike the pharmaceutically oriented indole and isoxazole derivatives. This underscores how minor structural changes redirect applications across industries .
Biological Activity
4-cyclopropyl-3-[1-(1H-indole-5-carbonyl)piperidin-3-yl]-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS Number: 2191213-62-2) is a complex organic compound that exhibits a diverse range of biological activities. Its unique structure incorporates an indole moiety, a piperidine ring, and a triazolone framework, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C22H27N5O3, with a molecular weight of approximately 409.48 g/mol. The structure features functional groups that may contribute to its biological activity:
| Component | Description |
|---|---|
| Indole Moiety | Potential for receptor binding |
| Piperidine Ring | Possible role in neurotransmitter modulation |
| Triazolone Structure | May interact with various enzymes |
The biological activity of this compound is believed to arise from its interaction with specific molecular targets:
- Receptor Binding : The indole moiety is known to interact with various receptors, potentially modulating their activity. This can influence pathways related to neurotransmission and cellular signaling.
- Enzyme Interaction : The triazolone structure may interact with enzymes involved in metabolic pathways or signaling cascades, affecting cellular responses.
Biological Activities
Research has indicated several key biological activities associated with this compound:
Anticancer Activity
Studies have suggested that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation.
Antimicrobial Properties
Preliminary data indicate that the compound may possess antimicrobial activity against various bacterial strains. This could be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic processes essential for bacterial growth.
Neuroprotective Effects
Given its structural similarities to known neuroprotective agents, this compound may offer protective effects against neurodegenerative diseases. Research is ongoing to elucidate its potential in modulating neuroinflammatory responses.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In Vitro Studies : A study evaluated the cytotoxic effects on cancer cell lines and found significant reductions in cell viability at certain concentrations, suggesting potential for further development as an anticancer agent .
- Mechanistic Insights : Research into the mechanisms revealed that the compound may inhibit specific enzymes involved in lipid metabolism, which could explain its effects on cancer cell proliferation .
- Pharmacological Profiling : In pharmacological assays, the compound demonstrated promising activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
Q & A
Basic: What are the key synthetic challenges in preparing this compound, and what strategies are recommended to overcome them?
Answer:
The synthesis involves multi-step reactions, including nucleophilic substitutions, cycloadditions, and coupling of the indole-carbonyl-piperidine moiety. Key challenges include:
- Steric hindrance from the cyclopropyl and methoxyethyl groups, which can reduce coupling efficiency. Use cesium carbonate (Cs₂CO₃) as a base to enhance nucleophilicity in piperidine-indole coupling steps .
- Intermediate instability : The triazolone ring is prone to hydrolysis. Employ anhydrous solvents like dimethylformamide (DMF) or ethanol under nitrogen atmosphere to stabilize intermediates .
- Purification : Gradient column chromatography (e.g., silica gel with ethyl acetate/hexane) is critical for isolating the final product due to structural complexity .
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the triazole ring and substitution patterns on the piperidine and indole moieties. For example, methoxyethyl protons appear as a triplet at δ ~3.5–3.7 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., 452.45 g/mol for C₂₂H₂₅N₅O₃) and detects isotopic patterns .
- HPLC-PDA : Use a C18 column with acetonitrile/water (0.1% formic acid) to assess purity (>95% recommended for biological assays) .
Advanced: How can researchers optimize reaction conditions to improve the yield of the piperidin-3-yl intermediate during synthesis?
Answer:
- Temperature control : Maintain 60–80°C during piperidine-indole coupling to balance reaction rate and side-product formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol improves cyclization efficiency .
- Catalyst screening : Test palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling if aromatic halides are involved .
Advanced: What computational approaches are suitable for predicting the binding affinity of this compound with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases) or receptors. The indole-carbonyl group may form hydrogen bonds with catalytic lysine residues .
- Molecular Dynamics (MD) simulations : Simulate ligand-protein stability over 100 ns to assess conformational changes in aqueous environments .
- QSAR modeling : Correlate substituent effects (e.g., cyclopropyl vs. methyl groups) with activity using descriptors like logP and polar surface area .
Advanced: How should discrepancies in biological activity data between in vitro and in vivo studies be analyzed and resolved?
Answer:
- Pharmacokinetic profiling : Measure plasma stability and hepatic metabolism using LC-MS/MS. The methoxyethyl group may reduce in vivo efficacy due to rapid clearance .
- Metabolite identification : Use tandem mass spectrometry to detect oxidation products of the triazolone ring in liver microsomes .
- Assay optimization : Replicate in vitro conditions (e.g., serum-free media) to minimize protein-binding artifacts .
Advanced: What strategies are recommended for modifying the triazole and indole moieties to enhance metabolic stability without compromising activity?
Answer:
- Bioisosteric replacement : Substitute the triazolone ring with oxadiazole to reduce susceptibility to esterase-mediated hydrolysis .
- Substituent engineering : Introduce electron-withdrawing groups (e.g., fluorine) at the indole 4-position to block cytochrome P450 oxidation .
- Prodrug design : Mask the methoxyethyl group as a phosphate ester to improve aqueous solubility and prolong half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
